![molecular formula C10H9ClN4 B1479318 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2092486-11-6](/img/structure/B1479318.png)
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine
Overview
Description
The compound “4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The crystal structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been reported . The structure is monoclinic, with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å^3, Z = 4, Rgt (F) = 0.0481, wRref (F^2) = 0.1141, T = 153 (2) K .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Scientific Research Applications
- Application : Researchers have discovered that N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide acts as a clinical candidate for treating diabetes. It activates glucokinase while minimizing the risk of hypoglycemia .
- Application : These complexes can potentially be used as antimicrobial agents, antioxidants, and even as reagents in cancer treatment .
- Application : The compound’s structure suggests potential anticancer activity. Further research is needed to explore its effectiveness against specific cancer types .
- Application : Investigating the triazole-pyrimidine hybrid containing this compound may reveal its impact on human microglia and neuronal cells, potentially aiding in neuroprotection and reducing inflammation .
- Application : Researchers have explored decorated diazines for various pharmacological purposes. This compound’s unique structure could contribute to novel drug development .
Antidiabetic Potential
Antimicrobial and Antioxidant Properties
Anticancer Potential
Neuroprotection and Anti-Inflammatory Activity
Clinical Applications of Decorated Diazines
Antibiotic Research
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, making it a promising target for the treatment of Type 2 diabetes .
Mode of Action
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine acts as a partial activator of the glucokinase enzyme . By activating this enzyme, it stimulates the conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase by 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine affects the glycolysis pathway and glucose homeostasis . This leads to an increase in the metabolism of glucose and a decrease in blood glucose levels, which is beneficial in the management of Type 2 diabetes .
Result of Action
The activation of glucokinase by 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine leads to improved glycemic control . Unlike other glucokinase activators, it is capable of maintaining lower-glucose levels without resulting in hypoglycemia .
Future Directions
Given the wide range of pharmacological activities exhibited by pyrimidine derivatives, there is significant potential for the development of new therapies based on these compounds. Future research could focus on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . Additionally, the development of glucokinase activators with reduced hypoglycemia risk represents a promising opportunity for the treatment of Type 2 diabetes .
properties
IUPAC Name |
4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZALZZHJEJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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